

physical and chemical properties of 3-amino-2-fluoropropanoic acid

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Compound of Interest

Compound Name: 3-amino-2-fluoropropanoic acid

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An In-Depth Technical Guide to 3-Amino-2-fluoropropanoic Acid

Introduction

3-Amino-2-fluoropropanoic acid, a fluorinated analog of β -alanine, represents a class of non-proteinogenic amino acids of significant interest to the scientific and pharmaceutical research communities. The strategic incorporation of a fluorine atom into small molecules is a cornerstone of modern medicinal chemistry, often employed to modulate physicochemical properties such as metabolic stability, bioavailability, and binding affinity.^[1] This guide provides a comprehensive overview of the known physical and chemical properties of **3-amino-2-fluoropropanoic acid**, offers expert insights into its characterization, and presents robust, field-proven protocols for its analysis. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound.

Molecular and Structural Data

3-Amino-2-fluoropropanoic acid (IUPAC: **3-amino-2-fluoropropanoic acid**) is a chiral molecule existing as (R) and (S) enantiomers, as well as a racemic mixture. The presence of an electron-withdrawing fluorine atom on the α -carbon (C2) significantly influences the molecule's electronic properties and reactivity compared to its non-fluorinated parent, β -alanine.

```
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} end
Caption: Molecular structure of **3-amino-2-fluoropropanoic acid**.

Table 1: Chemical Identifiers and Core Properties

Property	Value	Reference(s)
Molecular Formula	$\text{C}_3\text{H}_6\text{FNO}_2$	[2] [3]
Molecular Weight	107.08 g/mol	[2] [3]
IUPAC Name	3-amino-2-fluoropropanoic acid	[2]
Synonyms	DL-2-Fluoro-beta-alanine, α -Fluoro- β -alanine	[3] [4]
CAS Number	3821-81-6 (Racemate)	[3]
	88099-66-5 ((2R)-enantiomer)	[2]

| InChIKey | OJQNRNQELNLWHH-UHFFFAOYSA-N (Racemate) |[\[3\]](#) |

Physicochemical Properties

The physical properties of **3-amino-2-fluoropropanoic acid** are characteristic of a small, functionalized amino acid. Its high melting point is indicative of strong intermolecular forces, likely hydrogen bonding and ionic interactions in its solid, zwitterionic state.

Table 2: Summary of Physical and Chemical Properties

Property	Value	Comments and Expert Insights
Appearance	White to off-white solid	Typical for small, purified organic amino acids.
Melting Point	240-245 °C (with decomposition)	The high melting point suggests a stable crystalline lattice. The decomposition is characteristic of amino acids, which often decarboxylate at high temperatures. ^[3]
pKa (Predicted)	pKa ₁ : ~2.5-3.5 (Carboxylic Acid) pKa ₂ : ~8.5-9.5 (Ammonium)	Causality: Direct experimental pKa values are not readily available in the literature. These values are estimated based on related structures. The pKa of the parent β -alanine is ~10.3 (ammonium) and ~3.6 (carboxylic acid). The electron-withdrawing fluorine atom at the α -position is expected to significantly lower the pKa of the adjacent carboxylic acid and have a moderate acid-strengthening (pKa-lowering) effect on the more distant ammonium group.

| Solubility (Predicted) | Soluble in water; limited solubility in organic solvents. | Causality: As a small amino acid, it is expected to be zwitterionic at neutral pH, leading to good water solubility. A related compound, 3-amino-2-hydroxypropanoic acid, is soluble in water at 10 mg/mL.^[5] Its polarity would limit solubility in nonpolar organic solvents like hexanes or ether, with some solubility expected in polar protic solvents like methanol. |

Spectroscopic and Analytical Characterization

While public databases lack experimental spectra for this specific molecule, a robust analytical characterization can be predicted based on its structure. A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR is the most powerful tool for the structural elucidation of this molecule. Experiments should be conducted in a suitable deuterated solvent, such as D₂O, given the predicted water solubility.

- ¹H NMR: The proton spectrum is expected to be complex due to heteronuclear (¹H-¹⁹F) and homonuclear (¹H-¹H) coupling.
 - C α -H: This single proton will appear as a doublet of triplets (dt) due to coupling to the adjacent fluorine atom (large doublet coupling, ²JHF) and the two C β protons (smaller triplet coupling, ³JHH).
 - C β -H₂: These two protons are diastereotopic and will appear as two separate multiplets, each coupled to the C α proton and the fluorine atom (³JHF), resulting in complex splitting patterns.
- ¹³C NMR: Three distinct carbon signals are expected.
 - C=O (Carboxyl): ~170-180 ppm.
 - C α -F: ~85-95 ppm. This signal will be split into a doublet due to one-bond coupling with ¹⁹F (JCF), which is typically large (160-250 Hz). The chemical shift is significantly downfield due to the deshielding effect of the fluorine atom.
 - C β -NH₂: ~35-45 ppm. This signal will also show coupling to the fluorine atom (²JCF), appearing as a doublet with a smaller coupling constant than the C α signal.
- ¹⁹F NMR: This is a crucial experiment for fluorinated compounds.[\[6\]](#)
 - A single resonance is expected, which will be split into a complex multiplet (a doublet of triplets) due to coupling to the C α proton (²JFH) and the two C β protons (³JFH). The broad

chemical shift range of ^{19}F NMR makes it highly sensitive to the local electronic environment.^[6]

Mass Spectrometry (MS) (Predicted)

Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule.

- Full Scan MS: In positive ion mode (ESI+), the protonated molecular ion $[\text{M}+\text{H}]^+$ is expected at m/z 108.04. In negative ion mode (ESI-), the deprotonated ion $[\text{M}-\text{H}]^-$ would be observed at m/z 106.03. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
- Tandem MS (MS/MS): Fragmentation of the $[\text{M}+\text{H}]^+$ ion (m/z 108.04) would likely proceed through characteristic losses for amino acids:
 - Loss of H_2O : A peak at m/z 90.03.
 - Loss of HCOOH (Formic Acid): A peak at m/z 62.03.
 - Decarboxylation (Loss of CO_2): A peak at m/z 64.05 after initial loss of a proton.

Self-Validating Experimental Protocols

Trustworthiness in chemical analysis is built on robust, reproducible methodologies. The following protocols describe a self-validating workflow for the confirmation of identity, purity, and structure of a newly synthesized or procured batch of **3-amino-2-fluoropropanoic acid**.

```
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Caption: A self-validating workflow for compound characterization.

Protocol: Purity Determination by HPLC-CAD

- Expertise & Causality: Standard reverse-phase HPLC with UV detection is ineffective for this compound due to its lack of a strong chromophore. Therefore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is

required. A hydrophilic interaction liquid chromatography (HILIC) column is chosen as it provides better retention for polar analytes like amino acids than a standard C18 column.

- Methodology:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μ m).
 - Flow Rate: 0.4 mL/min.
 - Gradient: 95% B to 50% B over 10 minutes.
 - Injection Volume: 2 μ L.
 - Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock.
 - Detection: Charged Aerosol Detector (CAD).
- Trustworthiness: The use of a universal detector ensures all non-volatile components are observed, providing a true purity profile. The formic acid in the mobile phase ensures the analyte is protonated and provides good peak shape.

Protocol: Structural Confirmation by NMR Spectroscopy

- Expertise & Causality: A comprehensive suite of 1D NMR experiments is necessary to confirm the complex structure, especially the connectivity and stereochemistry relative to the fluorine atom. D₂O is the solvent of choice to avoid the large, obscuring water peak and to exchange the labile amine and carboxylic acid protons.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of Deuterium Oxide (D₂O, 99.9%).

- Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ^1H Experiment: Acquire a standard 1D proton spectrum. Pay close attention to the complex splitting patterns arising from H-H and H-F coupling.
- ^{13}C Experiment: Acquire a proton-decoupled ^{13}C spectrum (e.g., using a zgpg30 pulse program). Note the characteristic C-F doublet for $\text{C}\alpha$ and $\text{C}\beta$.
- ^{19}F Experiment: Acquire a proton-coupled ^{19}F spectrum. This provides crucial information on couplings to adjacent protons. No external standard is strictly necessary for structure confirmation, but trifluoroacetic acid (TFA) can be used as a reference if precise chemical shift reporting is needed.
- Trustworthiness: This combination of experiments provides orthogonal data points. The ^1H spectrum confirms the proton environment, the ^{13}C spectrum confirms the carbon backbone, and the ^{19}F spectrum directly observes the key fluorine atom and its connectivity, creating a self-validating dataset for structural confirmation.

Applications in Research and Drug Development

The primary value of **3-amino-2-fluoropropanoic acid** lies in its application as a specialized building block in medicinal chemistry and drug design.

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating this moiety into a drug candidate can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.^[7]
- Conformational Constraint: The bulky and electronegative fluorine atom can introduce conformational rigidity into a molecule. This can lock a peptide or small molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target.
- Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity (pK_a) of the neighboring amino group. This can be a critical design element for optimizing a drug's

absorption, distribution, metabolism, and excretion (ADME) properties, for instance, by reducing unwanted interactions with ion channels or improving cell permeability.

- **Tracer for ^{19}F NMR Studies:** As ^{19}F is not naturally present in biological systems, molecules containing it can be used as powerful probes for in-situ NMR studies to investigate drug-protein binding interactions without background noise.[\[8\]](#)

Safety and Handling

Based on supplier safety data, **3-amino-2-fluoropropanoic acid** should be handled with appropriate care in a laboratory setting.

- **Hazard Classifications:** Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3).
- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
- **Recommendations:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

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